molecular formula C22H20N6OS2 B10946291 4-(2-{[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]sulfanyl}-4-pyrimidinyl)phenyl methyl ether

4-(2-{[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]sulfanyl}-4-pyrimidinyl)phenyl methyl ether

Cat. No.: B10946291
M. Wt: 448.6 g/mol
InChI Key: TZTWBWRBUHSGCF-UHFFFAOYSA-N
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Description

4-(2-{[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]sulfanyl}-4-pyrimidinyl)phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The unique structure of this compound, which includes a thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, makes it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]sulfanyl}-4-pyrimidinyl)phenyl methyl ether involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]sulfanyl}-4-pyrimidinyl)phenyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(2-{[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]sulfanyl}-4-pyrimidinyl)phenyl methyl ether has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-(2-{[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]sulfanyl}-4-pyrimidinyl)phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{[(9-Ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]sulfanyl}-4-pyrimidinyl)phenyl methyl ether is unique due to its specific combination of functional groups and heterocyclic cores, which confer distinct biological activities and synthetic versatility. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C22H20N6OS2

Molecular Weight

448.6 g/mol

IUPAC Name

12-ethyl-4-[[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylmethyl]-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H20N6OS2/c1-4-16-13(2)31-21-19(16)20-26-18(27-28(20)12-24-21)11-30-22-23-10-9-17(25-22)14-5-7-15(29-3)8-6-14/h5-10,12H,4,11H2,1-3H3

InChI Key

TZTWBWRBUHSGCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)CSC4=NC=CC(=N4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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